N-(3-bromophenyl)-3,4-diethoxybenzamide
Description
N-(3-Bromophenyl)-3,4-diethoxybenzamide is a benzamide derivative featuring a 3-bromophenylamine moiety attached to a 3,4-diethoxy-substituted benzoyl group. The 3-bromo isomer likely shares similar properties but may exhibit differences in bioactivity or crystallinity due to the altered bromine position.
Properties
IUPAC Name |
N-(3-bromophenyl)-3,4-diethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c1-3-21-15-9-8-12(10-16(15)22-4-2)17(20)19-14-7-5-6-13(18)11-14/h5-11H,3-4H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIDEQKXBPZOOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-3,4-diethoxybenzamide typically involves the reaction of 3,4-diethoxybenzoic acid with 3-bromoaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions: N-(3-bromophenyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzamide core can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of ethoxy groups.
Reduction Reactions: Products include amines or other reduced derivatives of the benzamide core.
Scientific Research Applications
Chemistry: N-(3-bromophenyl)-3,4-diethoxybenzamide is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for the development of new therapeutic agents.
Medicine: this compound has shown potential in preclinical studies as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising candidate for further investigation.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The bromophenyl group and ethoxy groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 3-Bromo vs. 4-Bromo Substitution
The position of bromine on the phenyl ring significantly influences molecular interactions. For example:
- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide () crystallizes with N–H···O hydrogen bonds along the [101] axis, forming chains critical for its solid-state stability. The 4-bromo substitution likely enhances intermolecular interactions compared to the 3-bromo analog, which may exhibit altered packing due to steric and electronic effects .
- N-(3-Bromophenyl) derivatives, by contrast, could display distinct hydrogen-bonding patterns or solubility profiles due to the asymmetrical placement of bromine.
Table 1: Key Properties of Bromophenyl-Benzamide Derivatives
Substituent Effects: Ethoxy vs. Methoxy and Halogen Variations
- Ethoxy vs. Methoxy Groups : The diethoxy groups in the target compound confer higher lipophilicity (logP ~3.97) compared to trimethoxy analogs (logP ~3.12) due to increased alkyl chain length. This may enhance membrane permeability but reduce aqueous solubility .
- Halogen Differences : Fluorine- or chlorine-substituted benzamides, such as N-(3,4-difluorophenyl)-3-methylbenzamide (), exhibit lower molecular weights (~273.27 g/mol) and altered electronic profiles. Bromine’s larger atomic radius and polarizability may enhance π-π stacking or halogen bonding in the 3-bromo derivative compared to fluorine analogs .
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